molecular formula C23H23N5O B603234 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide CAS No. 1676052-71-3

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide

Cat. No.: B603234
CAS No.: 1676052-71-3
M. Wt: 385.5g/mol
InChI Key: FLAGBUIORFXPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide is a complex organic compound that features a unique combination of pyrimidine, indole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and indole intermediates, which are then coupled through amide bond formation. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents such as halogens or nucleophiles are used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-2-pyrimidinamine
  • Indole-3-acetic acid
  • Phenylpropanamide derivatives

Uniqueness

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

CAS No.

1676052-71-3

Molecular Formula

C23H23N5O

Molecular Weight

385.5g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide

InChI

InChI=1S/C23H23N5O/c1-15-13-16(2)26-23(25-15)28-21(14-17-7-4-3-5-8-17)22(29)27-20-10-6-9-19-18(20)11-12-24-19/h3-13,21,24H,14H2,1-2H3,(H,27,29)(H,25,26,28)

InChI Key

FLAGBUIORFXPCJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CN4)C

Origin of Product

United States

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